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Introduction to Disilane in Semiconductor Epitaxy

Disilane (SizHe) represents a critical high-order silane precursor that has gained significant importance in
advanced semiconductor manufacturing, particularly for low-temperature epitaxial processes. As
semiconductor device architectures continue to evolve toward three-dimensional structures and reduced
thermal budgets, traditional silicon precursors like silane (SiH4) and dichlorosilane (SiH2Cl2) face
fundamental limitations due to their strong Si-H and Si-Cl bonds, which require higher thermal energy for
dissociation. Disilane's unique molecular structure features relatively weaker Si-Si bonds (3.29 eV
compared to 3.97 eV for Si-H bonds), enabling more efficient decomposition at lower temperatures and
facilitating higher growth rates under conditions where conventional precursors exhibit prohibitively slow
deposition kinetics. The expanding applications of disilane span from source/drain epitaxy in advanced
logic devices to SiGe/Si multi-stack formations for gate-all-around transistors and next-generation 3D-

DRAM technologies, all demanding precise control over film properties at thermal budgets below 600°C.

The global disilane market for semiconductor applications is experiencing robust growth, projected to reach
$163.6 million in 2025 with a compound annual growth rate (CAGR) of 7.8% from 2019 to 2033,
reflecting its increasing importance in semiconductor fabrication [1]. East Asia dominates consumption,

accounting for approximately 70% of global disilane usage, with significant manufacturing presence in
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China, Taiwan, South Korea, and Japan. This application note provides comprehensive guidelines for
optimizing disilane-based silicon epitaxial growth processes, incorporating detailed experimental protocols,
characterization methodologies, and practical implementation considerations tailored to researchers and

process engineers working in semiconductor development.

Technical Background and Fundamental Principles

Comparative Precursor Characteristics

The selection of appropriate silicon precursors is critical for achieving desired epitaxial film properties while
meeting thermal budget constraints. High-order silanes, including disilane (Si2Hs), trisilane (SisHs), and
tetrasilane (SiaH1o), offer distinct advantages over conventional precursors for low-temperature applications
due to their progressively weaker Si-Si bonds (3.29 eV, 3.25 eV, and 3.22 eV, respectively) compared to the
stronger Si-H bonds (3.97 eV) in silane [2]. This fundamental molecular property enables more efficient
decomposition pathways at reduced temperatures, translating to significantly enhanced growth rates under
identical process conditions. The molecular complexity of high-order silanes provides alternative adsorption
and decomposition routes that bypass the high-energy barriers associated with Si-H bond cleavage in
traditional precursors, making them particularly suitable for advanced device applications where post-

processing temperatures must remain below 600°C.

Table 1: Comparison of Silicon Precursors for Epitaxial Growth

Typical
Bond Relative o .
Deposition o
Precursor Energy Growth Rate Advantages Limitations
Temperature
(eV) at 550°C
Range
Silane (SiH4) 3.97 (Si- 1.0x 600-800°C High purity, Limited growth at
H) (reference) well- low temperature

established

© 2026 Smolecule. All rights reserved. 2/15 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0022024824000770
https://www.smolecule.com/products/s1893276?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability
Specifications & Pricing

Typical
Bond Relative P .
Deposition L.
Precursor Energy Growth Rate Advantages Limitations
Temperature
(eV) at 550°C
Range
Dichlorosilane 3.95(Si- 1.2x 650-850°C Excellent Chlorine
(SiH2Cl2) Cl) selectivity, low contamination
defects risk
Disilane 3.29 (Si- 3.5x 450-650°C High growth Higher cost,
(SizHs) Si) rate at low safety
temperature considerations
Trisilane 3.25 (Si- 4.2x 400-600°C Highest growth ~ Complex
(SisHs) Si) efficiency handling, limited
availability
Tetrasilane 3.22 (Si- 4.8x 400-600°C Ultra-high Specialized
(SiaH10) Si) growth rate equipment
needed

Low-Temperature Epitaxy Requirements for Advanced Devices

The relentless drive toward semiconductor device miniaturization and three-dimensional integration has
established stringent thermal budget requirements that fundamentally constrain epitaxial process
temperatures. For monolithic 3D integration approaches, which offer substantial area reduction and power
efficiency improvements, upper-layer fabrication necessitates silicon and SiGe epitaxy processes below
600°C to prevent thermal degradation of underlying pre-fabricated devices [2]. Similarly, the development of
3D-DRAM architectures based on SiGe/Si multi-stacks requires low-temperature epitaxy to minimize
interdiffusion between SiGe and Si layers during extended growth processes. The introduction of high-
k/metal gate stacks in advanced CMOS technologies further mandates that post-gate processes, including
source/drain contact epitaxy, maintain temperatures sufficiently low to prevent deformation or interfacial

reactions in these sensitive structures.

The transition to 3D device architectures such as gate-all-around nanosheet transistors and FinFETs has

further accelerated the adoption of disilane and other high-order silanes, as these structures often require
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selective epitaxial growth in confined spaces where temperature uniformity and control are critical.
Additionally, the superior conformality and step coverage achieved with disilane at lower temperatures
makes it particularly suitable for these complex three-dimensional structures, enabling more uniform film
deposition on high-aspect-ratio features. The expanding applications in power electronics, renewable
energy systems, and electric vehicles further drive the need for optimized disilane processes, as these
domains increasingly leverage silicon carbide (SiC) substrates whose processing benefits from the controlled

thermal budgets enabled by disilane chemistry [3].

Experimental Protocols and Methodologies

UHV-CVD System Configuration and Substrate Preparation

Ultra-high vacuum chemical vapor deposition (UHV-CVD) systems provide the optimal environment for
disilane-based epitaxial processes due to their exceptional base pressure capabilities (typically <2x10~2 Torr)
and minimized contamination levels. The system should be equipped with a load-lock chamber to maintain
main chamber vacuum integrity during wafer transfer, a turbo molecular pumping system capable of
maintaining working pressures below 1x10~* Torr during process conditions, and precursor gas injection
systems with precise mass flow controllers for accurate disilane delivery [2]. The process chamber should
feature heated walls maintained at approximately 50-70°C to prevent disilane condensation while avoiding
premature gas-phase decomposition. For optimal results, the system should operate in molecular flow
regime conditions, where the mean free path of gas molecules exceeds the chamber dimensions, ensuring

uniform flux distribution across the substrate surface.

Substrate preparation represents perhaps the most critical determinant of epitaxial film quality, particularly
for low-temperature processes where native oxide removal becomes challenging. The following sequential

protocol has demonstrated efficacy for achieving pristine hydrogen-terminated surfaces:

« Initial cleaning: Perform standard RCA-1 and RCA-2 cleaning sequences to remove organic and
metallic contaminants, respectively.

¢ Native oxide removal: Immerse substrates in diluted hydrofluoric acid (dHF) solution (0.5-2.0%
concentration) for 60-90 seconds to strip native oxide and create hydrogen termination.

¢ Rinse optimization: Employ direct isopropanol (IPA) displacement rinse without water immersion to
minimize reoxidation and preserve Si-H surface termination.
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¢ Rapid drying: Use Marangoni drying (IPA vapor) or spin-rinse drying with nitrogen purge to prevent
water marks or contamination.

e Controlled transfer: Immediately transfer wafers to UHV-CVD load-lock using nitrogen-purged
FOUP or specialized wafer cassettes to minimize air exposure.

For cluster tool configurations, integrated dry-cleaning modules utilizing remote plasma sources can
provide complementary surface preparation, with "P"-type systems using fluorine radicals for oxide removal
and hydrogen radicals for carbonaceous contamination, achieving interfacial oxygen densities of
approximately 5x102 atoms/cm? [4]. The "S"-type process chambers utilizing NFz and NHs plasma
chemistries have demonstrated interface oxygen concentrations of 4.21x10'® atoms/cm3, approximately

fivefold lower than standard dHF treatments [4].

Epitaxial Growth Procedures

The following standardized protocols describe optimized disilane-based epitaxial processes for silicon and

silicon-germanium alloys:
Protocol 1: Silicon Epitaxial Growth via UHV-CVD

e Substrate loading and prebake: Transfer prepared substrates to UHV-CVD main chamber and
execute a low-temperature prebake at 550-600°C for 10-15 minutes under high vacuum to desorb

residual surface contaminants without damaging hydrogen termination.

o Temperature stabilization: Stabilize substrate temperature at target growth temperature (500-600°C)

with precision of +2°C to ensure reproducible growth kinetics.

¢ Disilane introduction: Introduce disilane precursor at controlled flow rates (typically 1-10 sccm)
without carrier gas to maintain ultra-high vacuum conditions. Utilize gradual flow stabilization to

prevent pressure transients.

e Growth initiation and monitoring: Commence epitaxial growth while monitoring film thickness in
situ using laser interferometry or spectroscopic ellipsometry. Typical growth rates range from 1-10

nm/minute depending on temperature and flow conditions.

e Process termination: Conclude growth by terminating disilane flow and allowing substrate

temperature to stabilize under high vacuum conditions for 2-3 minutes before initiating cool-down
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sequence.

e Controlled extraction: Once substrate temperature reaches below 300°C, transfer to load-lock

chamber and introduce high-purity nitrogen before wafer extraction.

Protocol 2: Silicon-Germanium Epitaxial Growth

o Execute Protocol 1 steps 1-2 for substrate preparation and stabilization.

¢ Germanium precursor introduction: Introduce germane (GeHa) or digermane (GezHs) concurrently

with disilane at predetermined flow ratios to achieve target SiGe composition.

o Composition control: Maintain precise mass flow control of both precursors throughout deposition,

with Ge fraction typically ranging from 15-40% for most device applications.

¢ Growth monitoring: Utilize in situ metrology to verify composition uniformity and growth rate

consistency throughout deposition process.

e Process termination: Follow Protocol 1 steps 5-6 for process conclusion and wafer extraction.

Table 2: Optimized Process Parameters for Disilane-Based Epitaxy

Process Silicon Silicon-Germanium o )
. . Critical Dependencies
Parameter Epitaxy Epitaxy
Temperature 500-600°C 475-575°C Lower temperatures require higher
Range disilane flows
Disilane Flow 1-10 sccm 2-8 sccm Chamber geometry, pumping speed

Rate

Working
Pressure

Growth Rate

Activation
Energy

<1x10—* Torr

1-10 nm/min

1.84-1.88 eV

<1x10~* Torr

2-12 nm/min

1.65-1.75 eV

Must maintain molecular flow regime

Temperature, flow rate, surface
orientation

Germanium content reduces activation
energy
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Process Silicon Silicon-Germanium . .
) ) Critical Dependencies
Parameter Epitaxy Epitaxy
Prebake 550-600°C, 10- 525-575°C, 8-12 min  Must balance contamination desorption
Conditions 15 min with surface roughness

Process Optimization and Defect Control

Growth Kinetics and Thermal Optimization

The activation energy for silicon epitaxial growth using disilane has been measured at 1.84-1.88 eV,
significantly lower than the hydrogen desorption energy from silicon surfaces (approximately 2.0 eV) and
substantially reduced compared to silane-based processes [2]. This lower activation barrier enables practical
growth rates at reduced temperatures, with growth rate demonstrating an Arrhenius behavior across the 500-
600°C temperature range. For process optimization, temperature should be carefully balanced between
growth rate maximization and material quality considerations, with the optimal window typically falling
between 540-580°C for most device applications. Within this range, the competing processes of adsorption,
decomposition, and surface migration achieve an optimal balance, yielding both practical growth rates and

high-quality crystalline films with minimal defects.

The disilane flow rate represents another critical optimization parameter, with growth rate demonstrating a
linear relationship with flow at lower temperatures (500-550°C) and transitioning to a saturation regime at
higher temperatures (575-600°C) where surface reaction kinetics become rate-limiting rather than precursor
flux. For most UHV-CVD systems, the optimal disilane flow rate falls between 3-7 sccm, providing
sufficient precursor flux without excessive gas-phase reactions or depletion effects. When growing SiGe
alloys, the germanium incorporation efficiency becomes temperature-dependent, with higher temperatures
typically reducing germanium fraction at constant precursor flow ratios due to differences in decomposition
kinetics and surface segregation behavior. This necessitates careful temperature control within +2°C to

maintain consistent alloy composition throughout the deposition process.

Defect Mitigation Strategies
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Interface contamination represents the most significant source of defects in low-temperature epitaxial
processes, with oxygen and carbon being particularly detrimental to crystalline quality. SIMS depth profiling
measurements have demonstrated a direct correlation between interface oxygen concentration and minority
carrier lifetime, with oxygen areal densities below 1x10'* atoms/cm? required for high-performance devices
[4]. Achieving these levels necessitates the stringent surface preparation protocols outlined in Section 3.1,
complemented by minimization of air exposure between cleaning and epitaxial deposition. For critical
applications, the implementation of cluster tool configurations with integrated dry-cleaning chambers can
reduce interfacial oxygen concentrations by approximately one order of magnitude compared to conventional

ex situ dHF cleaning alone.

Surface morphology degradation, often manifested as island formation or stacking faults, frequently
originates from incomplete surface preparation or non-optimal temperature/flow conditions. The following

defect mitigation strategies have proven effective:

¢ In situ hydrogen plasma treatment: Brief exposure to atomic hydrogen generated by remote plasma
sources at 300-400°C can effectively remove residual carbon contamination while preserving surface

morphology.

e Two-step growth processes: Initial very low-rate nucleation at reduced temperature (450-500°C)

followed by higher-temperature bulk growth can improve film continuity and reduce defect density.

e Germanium surfactant-mediated growth: For silicon epitaxy, sub-monolayer germanium

predeposition can enhance surface mobility and improve two-dimensional growth.

e Post-growth annealing: Limited thermal budget annealing at temperatures 50-75°C above growth

temperature for 5-10 minutes can facilitate defect annealing without significant dopant redistribution.

The implementation of comprehensive real-time process monitoring using spectroscopic ellipsometry or
reflectance anisotropy spectroscopy enables early detection of growth anomalies and provides immediate
feedback for process adjustment, particularly during the critical nucleation phase where the majority of

extended defects originate.

Implementation Considerations and Economic Outlook
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Safety and Handling Protocols

Disilane presents significant safety challenges due to its high reactivity, pyrophoric nature, and relatively
low autoignition temperature, necessitating rigorous handling protocols and specialized equipment. All
disilane delivery systems must employ welded stainless steel tubing with minimal connections, properly
purged with inert gas and equipped with pressure monitoring and flow restriction devices to prevent
backflow and ensure system integrity. Gas cabinets should feature continuous atmospheric monitoring
with alarms calibrated for disilane detection at appropriate threshold limit values, complemented by rapid
isolation valves and excess flow control devices. For process tool integration, point-of-use purifiers and
particulate filters are essential to maintain gas purity and prevent line clogging, while in situ fire

suppression systems provide critical protection against potential ignition events.

Personnel training must emphasize the unique hazards associated with disilane, including its tendency to
form spontaneously combustible reaction products with air and its higher toxicity compared to silane.
Emergency response protocols should address specific disilane release scenarios, with particular attention to
the potential for delayed ignition and the formation of hazardous decomposition products. From an
environmental perspective, dedicated abatement systems utilizing catalytic combustion, thermal oxidation,
or scrubbing technologies are essential to process effluent streams, with continuous monitoring to verify

destruction efficiency and prevent atmospheric releases.

Economic Considerations and Industry Adoption

The disilane market for semiconductor applications is characterized by relatively concentrated competition
with several key global players dominating supply, including Mitsui Chemicals, Air Liquide Electronics,
Linde Gas & Equipment, and SK Specialty [1]. Pricing is heavily influenced by purity requirements,
typically ranging from $100-500 per kilogram depending on volume and purity specification, with higher
purity grades (7N and above) commanding premium pricing. The industry has witnessed moderate merger
and acquisition activity in recent years, with total transaction values likely exceeding $500 million over the
past five years as specialty gas suppliers consolidate to achieve economies of scale and expand their

technological capabilities.

The regional consumption pattern for disilane reflects the global distribution of advanced semiconductor

manufacturing, with East Asia accounting for approximately 70% of global demand, followed by North
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America (15%) and Europe (10%) [1]. This geographical concentration has significant implications for
supply chain logistics and inventory management, particularly for fabrication facilities located outside the
primary consumption regions. The ongoing expansion of domestic semiconductor manufacturing
capabilities in multiple geographic regions, driven by government initiatives and supply chain resilience
concerns, is expected to gradually alter this distribution over the coming decade. Additionally, the growing
adoption of silicon carbide (SiC) for power electronics, projected to reach a market size exceeding $11
billion by 2034 [3], represents a significant complementary driver for disilane demand, as many SiC device

fabrication processes utilize disilane for selective epitaxy and contact formation.

Visual Workflows and Process Schematics

Disilane Epitaxial Growth Workflow
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Substrate Preparation Phase

UHV-CVD Progessing Phase

© 2026 Smolecule. All rights reserved. 11/15 Tech Support


https://www.smolecule.com/products/s1893276?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Post-Processing Phase

Click to download full resolution via product page

Diagram 1: Complete workflow for disilane-based epitaxial growth, showing the sequential process from
substrate preparation through post-processing characterization. Critical control points are highlighted

within each major processing phase.

Surface Preparation Decision Pathway
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Diagram 2: Decision pathway for surface preparation methodology selection based on wafer size and
interface quality requirements. The flowchart guides process selection to achieve optimal hydrogen-

terminated surfaces for subsequent epitaxial growth.

Conclusion and Future Perspectives

Disilane-based epitaxial processes represent a critical enabling technology for advanced semiconductor
device fabrication, particularly as thermal budget constraints intensify with the transition to three-
dimensional architectures and heterogeneous integration schemes. The optimized protocols detailed in this
application note provide a foundation for implementing robust disilane processes capable of delivering high-
quality epitaxial films with practical growth rates at temperatures below 600°C. The continued evolution of
semiconductor technology will likely further drive the adoption of disilane and other high-order silanes, with
emerging applications in monolithic 3D integration, advanced memory architectures, and heterogeneous

packaging all demanding the unique capabilities offered by these precursors.

Future developments in disilane technology are expected to focus on further purity enhancements beyond
7N grade to support even more stringent defect density requirements at advanced technology nodes,
complemented by improved delivery systems that enhance safety while reducing consumption and waste
generation. The integration of machine learning methodologies for real-time process control and defect
prediction, similar to approaches already being implemented in silicon carbide epitaxy [3], represents
another promising direction for advancing disilane process capability. Additionally, the ongoing expansion
of semiconductor manufacturing geographically and the growing emphasis on supply chain resilience will
likely drive increased standardization of disilane specifications and handling protocols across the industry,

further solidifying its position as a critical precursor for advanced semiconductor fabrication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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